1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one
CAS No.: 2309727-74-8
VCID: VC6587448
Molecular Formula: C15H15F3N4O
Molecular Weight: 324.307
* For research use only. Not for human or veterinary use.

Description |
Molecular Formula and WeightThe compound's molecular formula is C14H15F3N4O, and it has a molecular weight of approximately 328.29 g/mol. Its structure features a triazole ring, an azetidine moiety, and a trifluoromethyl-substituted phenyl group. Functional GroupsKey functional groups include:
Structural RepresentationThe compound can be represented as follows:
General SynthesisThe synthesis of this compound involves:
Reaction ConditionsTypical conditions for synthesizing similar compounds include:
Antifungal ActivityTriazole derivatives are widely recognized for their antifungal properties due to their ability to inhibit ergosterol biosynthesis in fungal cell membranes. Potential as an Anticancer AgentThe trifluoromethyl group enhances membrane permeability and binding affinity to biological targets, making this compound a candidate for anticancer studies. Anti-inflammatory PotentialThe azetidine moiety could contribute to anti-inflammatory activity by interacting with specific enzymes or receptors involved in inflammation pathways. ADMET PredictionsPreliminary in silico studies suggest:
Safety ConsiderationsToxicological assessments are necessary to evaluate:
Related StudiesStudies on similar triazole-based compounds indicate promising applications in:
Future ResearchFurther research should focus on:
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CAS No. | 2309727-74-8 | ||||||||
Product Name | 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one | ||||||||
Molecular Formula | C15H15F3N4O | ||||||||
Molecular Weight | 324.307 | ||||||||
IUPAC Name | 1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone | ||||||||
Standard InChI | InChI=1S/C15H15F3N4O/c16-15(17,18)13-3-1-2-11(4-13)5-14(23)21-6-12(7-21)8-22-10-19-9-20-22/h1-4,9-10,12H,5-8H2 | ||||||||
Standard InChIKey | RHGHQSNATRVKAK-UHFFFAOYSA-N | ||||||||
SMILES | C1C(CN1C(=O)CC2=CC(=CC=C2)C(F)(F)F)CN3C=NC=N3 | ||||||||
Solubility | not available | ||||||||
PubChem Compound | 132405867 | ||||||||
Last Modified | Aug 18 2023 |
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